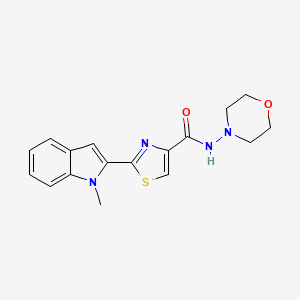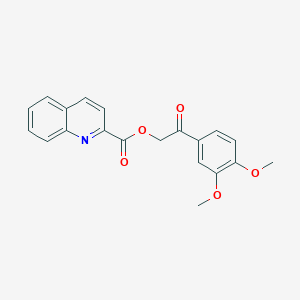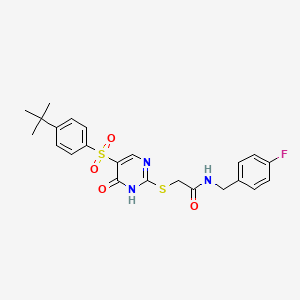![molecular formula C22H13ClN2O5 B2817156 [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926537-72-6](/img/structure/B2817156.png)
[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO) and has been found to have several potential applications in the field of medicine and biochemistry.
作用機序
[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor works by inhibiting the activity of the enzyme [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate. [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is responsible for the breakdown of D-amino acids in the brain, and the inhibition of this enzyme leads to an increase in the levels of D-amino acids. This increase in D-amino acids has been found to have several beneficial effects, including neuroprotection and the modulation of neurotransmitter systems.
Biochemical and Physiological Effects:
[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor has been found to have several biochemical and physiological effects. It has been shown to increase the levels of D-amino acids in the brain, which has been linked to neuroprotection and the modulation of neurotransmitter systems. Additionally, [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor has been found to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor is its potent inhibitory activity against [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate. This makes it an ideal tool for studying the role of [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate in various physiological and pathological processes. However, one of the limitations of [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor. One area of interest is the investigation of its potential as a treatment for neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. Additionally, [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor has been found to have anti-inflammatory effects, and further research is needed to explore its potential as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, the development of more potent and selective [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitors could lead to the discovery of new therapeutic targets and treatments for a wide range of diseases and conditions.
合成法
The synthesis of [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor involves a multi-step process that includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid to form the final product, [2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor.
科学的研究の応用
[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate inhibitor has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have neuroprotective effects and has been investigated as a potential treatment for several neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease.
特性
IUPAC Name |
[2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O5/c23-21-15(8-4-10-24-21)22(29)30-11-17(26)25-16-9-3-7-14-18(16)20(28)13-6-2-1-5-12(13)19(14)27/h1-10H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAXLAHFCJBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COC(=O)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)



![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)
![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2817090.png)
![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)



![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)